A Technical Guide to the Hemoglobin (64-76) Peptide: Sequence, Synthesis, and Immunological Applications
A Technical Guide to the Hemoglobin (64-76) Peptide: Sequence, Synthesis, and Immunological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hemoglobin (64-76) peptide, derived from the beta chain of murine hemoglobin, serves as a crucial tool in immunological research, particularly in the study of T-cell activation, tolerance, and autoimmunity. This technical guide provides a comprehensive overview of this peptide, including its amino acid sequence, methods for its synthesis and purification, and detailed experimental protocols for its application in immunology. Furthermore, this guide presents quantitative data from key studies in a structured format and visualizes the associated biological pathways and experimental workflows.
Peptide Sequence and Properties
The Hemoglobin (64-76) peptide is a 13-amino acid sequence from the d allele of the mouse hemoglobin beta chain.[1][2]
Table 1: Amino Acid Sequence and Physicochemical Properties of Hemoglobin (64-76) Peptide
| Property | Value |
| Full Amino Acid Sequence | Gly-Lys-Lys-Val-Ile-Thr-Ala-Phe-Asn-Glu-Gly-Leu-Lys |
| One-Letter Code | GKKVITAFNEGLK[1][2] |
| Molecular Formula | C64H109N17O18 |
| Molecular Weight | 1404.69 g/mol |
Synthesis and Purification
The synthesis of the Hemoglobin (64-76) peptide is typically achieved through solid-phase peptide synthesis (SPPS).
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize the Hemoglobin (64-76) peptide.
Materials:
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Fmoc-protected amino acids
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Rink Amide resin
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Piperidine
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Diisopropylethylamine (DIEA)
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HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water
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Ether
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
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Amino Acid Coupling: Couple the C-terminal amino acid (Lysine) to the resin. Activate the Fmoc-protected lysine with HBTU and DIEA in DMF and add it to the resin. Allow the reaction to proceed for 2 hours.
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Washing: Wash the resin with DMF and DCM.
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Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Gly, Glu, Asn, Phe, Ala, Thr, Ile, Val, Lys, Lys, Gly).
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Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
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Precipitation and Washing: Precipitate the peptide in cold ether and wash several times with ether to remove scavengers.
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Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
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Lyophilization: Lyophilize the purified peptide to obtain a white powder.
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Analysis: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Immunological Applications and Experimental Protocols
The Hemoglobin (64-76) peptide is a well-characterized T-cell epitope, particularly in the context of the I-Ek MHC class II molecule. It is extensively used to study the activation of CD4+ T-cells.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to antigen presentation.
Objective: To assess the proliferative response of Hb(64-76)-specific T-cells.
Materials:
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3.L2 TCR transgenic mice (specific for Hb(64-76))[2]
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Hemoglobin (64-76) peptide
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Antigen-presenting cells (APCs), such as irradiated splenocytes
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RPMI 1640 medium supplemented with 10% fetal calf serum, 2-mercaptoethanol, L-glutamine, and antibiotics
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96-well flat-bottom plates
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[3H]-thymidine
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Cell harvester and scintillation counter
Procedure:
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T-Cell Isolation: Isolate splenic T-cells from 3.L2 TCR transgenic mice.
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APC Preparation: Prepare single-cell suspensions of splenocytes from a syngeneic mouse to be used as APCs. Irradiate the splenocytes to prevent their proliferation.
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Cell Culture: In a 96-well plate, co-culture the isolated T-cells (e.g., 2 x 105 cells/well) with irradiated APCs (e.g., 5 x 105 cells/well).
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Peptide Stimulation: Add the Hemoglobin (64-76) peptide at various concentrations (e.g., 0.01 to 10 µM) to the wells.
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Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
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[3H]-Thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.
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Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the degree of T-cell proliferation.
Table 2: Representative T-Cell Proliferation Data
| Peptide Concentration (µM) | Mean CPM ± SD |
| 0 (No Peptide) | 500 ± 50 |
| 0.1 | 25,000 ± 2,000 |
| 1 | 80,000 ± 5,000 |
| 10 | 150,000 ± 10,000 |
Note: Data are hypothetical and for illustrative purposes.
Signaling Pathways in T-Cell Activation
The interaction of the Hemoglobin (64-76) peptide presented by an MHC class II molecule with the T-cell receptor (TCR) on a CD4+ T-cell initiates a complex signaling cascade leading to T-cell activation.
Experimental Workflow: In Vivo T-Cell Priming
To study the in vivo effects of the Hemoglobin (64-76) peptide, researchers often immunize mice and analyze the subsequent T-cell response.
Conclusion
The Hemoglobin (64-76) peptide is an invaluable reagent for dissecting the molecular and cellular mechanisms of T-cell immunity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in immunology and related fields. The ability to synthesize this peptide and utilize it in robust in vitro and in vivo assays allows for the detailed investigation of T-cell responses and the development of novel immunomodulatory therapies.
